

GPR81 agonist 1 solubility and preparation

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Compound of Interest

Compound Name: GPR81 agonist 1

Cat. No.: B12302862

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GPR81 Agonist 1: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **GPR81 agonist 1** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **GPR81 agonist 1** and what are its key characteristics?

A1: **GPR81 agonist 1** is a potent and highly selective agonist for the G-protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1). It is a small molecule with a molecular formula of C₂₂H₃₀N₄O₂S₂ and a molecular weight of 446.63 g/mol.^{[1][2][3]} It activates GPR81, which is predominantly expressed in adipocytes, leading to the inhibition of lipolysis.^{[4][5]} This makes it a valuable tool for studying lipid metabolism and related therapeutic areas.

Q2: What is the primary signaling pathway activated by **GPR81 agonist 1**?

A2: GPR81 is a Gi-coupled receptor. Upon activation by an agonist like **GPR81 agonist 1**, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.^{[6][7]} Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids (lipolysis).^[7]

Q3: Are there other signaling pathways associated with GPR81 activation?

A3: Yes, beyond the canonical Gi-cAMP pathway, GPR81 activation has been linked to the PI3K/Akt signaling pathway, which can promote cell survival and growth.^[8] In some contexts, such as in breast cancer studies, GPR81 signaling has been shown to promote angiogenesis through the PI3K/Akt-CREB pathway.^[8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Compound Precipitation in Aqueous Buffer	GPR81 agonist 1 has low aqueous solubility.	Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For final aqueous solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system. For in vivo studies, a specific formulation may be required (see Experimental Protocols).
Inconsistent or No Biological Effect	- Compound degradation. - Improper storage. - Low receptor expression in the cell line.	- Prepare fresh solutions from powder for each experiment. - Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles. [9] [10] - Confirm GPR81 expression in your cell model using techniques like qPCR or Western blot.
Difficulty Dissolving the Compound	The compound may require assistance to fully dissolve, even in DMSO.	After adding the solvent, gentle warming to 37°C and sonication in an ultrasonic bath can aid in complete dissolution. [11]
Unexpected Off-Target Effects	While highly selective for GPR81 over GPR109a, off-target effects at high concentrations cannot be entirely ruled out.	Perform dose-response experiments to determine the optimal concentration range. Include appropriate negative and positive controls in your experiments.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of **GPR81 Agonist 1**

Property	Value	Reference
Molecular Formula	C22H30N4O2S2	[1][2]
Molecular Weight	446.63 g/mol	[1][2]
CAS Number	1620992-67-7	[1]
EC50 (human GPR81)	58 nM	[1][9]
EC50 (mouse GPR81)	50 nM	[1][9]

Table 2: Solubility of **GPR81 Agonist 1**

Solvent	Concentration	Notes	Reference
DMSO	45 mg/mL	-	[1]
DMSO	50 mg/mL	May require sonication.	[3][11]
In vivo formulation	≥2.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[3][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- **Weighing:** Accurately weigh out the desired amount of **GPR81 agonist 1** powder in a sterile microcentrifuge tube. For example, weigh 4.47 mg of the compound.
- **Solvent Addition:** Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For 4.47 mg, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for a short period until the solid is completely dissolved.

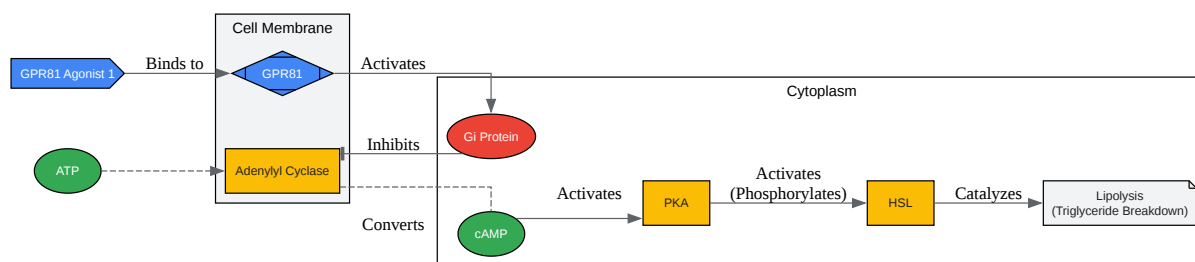
[11]

- Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10]

Protocol 2: In Vitro Lipolysis Inhibition Assay in 3T3-L1 Adipocytes

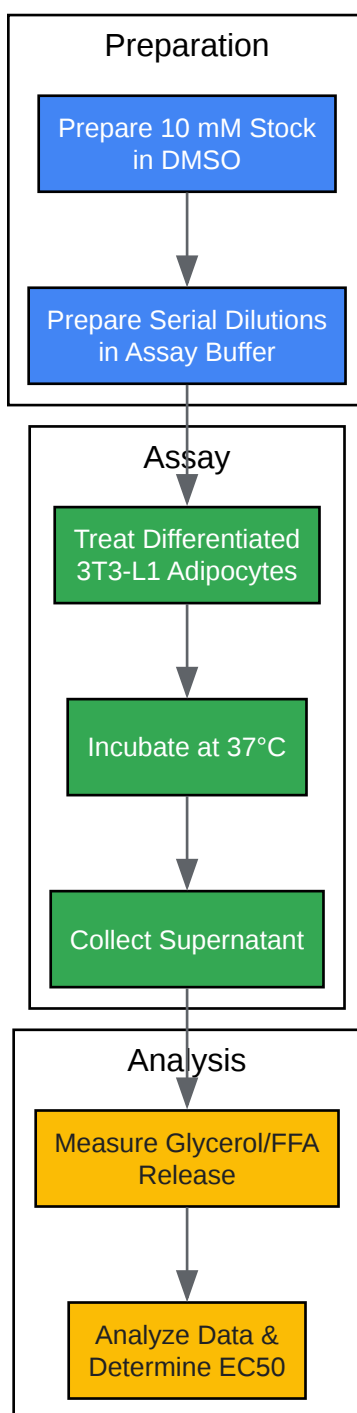
- Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
- Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM **GPR81 agonist 1** stock solution. Prepare serial dilutions in your assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
- Assay Procedure:
 - Wash the differentiated 3T3-L1 adipocytes with pre-warmed assay buffer.
 - Add the prepared working solutions of **GPR81 agonist 1** to the cells.
 - Include a vehicle control (e.g., 0.1% DMSO) and a positive control for lipolysis stimulation (e.g., isoproterenol).
 - Incubate the cells at 37°C in a humidified incubator for the desired time period (e.g., 1-2 hours).
- Measurement of Lipolysis: Collect the supernatant (assay buffer) from each well. Determine the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.
- Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 for lipolysis inhibition.

Visualizations



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Caption: Canonical GPR81 signaling pathway.



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